BenchChemオンラインストアへようこそ!

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

VEGFR-2 inhibition anti-angiogenic therapy tyrosine kinase inhibitor

(E)-2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic small-molecule cyanoacrylamide featuring a conjugated α,β-unsaturated system flanked by electron-withdrawing 3,5-dichlorophenyl and electron-donating 3,5-dimethoxyphenyl groups. This push-pull electronic configuration confers a distinct reactivity profile and has been explored in kinase inhibition contexts, with reported moderate activity against VEGFR-2 and PDGFR-β.

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.22
CAS No. 1013011-18-1
Cat. No. B2687536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
CAS1013011-18-1
Molecular FormulaC18H14Cl2N2O3
Molecular Weight377.22
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
InChIInChI=1S/C18H14Cl2N2O3/c1-24-16-4-11(5-17(9-16)25-2)3-12(10-21)18(23)22-15-7-13(19)6-14(20)8-15/h3-9H,1-2H3,(H,22,23)/b12-3+
InChIKeyBEDIAITWIJKAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide (CAS 1013011-18-1): Compound Identity and Core Characteristics for Procurement Evaluation


(E)-2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic small-molecule cyanoacrylamide featuring a conjugated α,β-unsaturated system flanked by electron-withdrawing 3,5-dichlorophenyl and electron-donating 3,5-dimethoxyphenyl groups [1]. This push-pull electronic configuration confers a distinct reactivity profile and has been explored in kinase inhibition contexts, with reported moderate activity against VEGFR-2 and PDGFR-β [2]. The compound serves as a scaffold for structure-activity relationship (SAR) exploration in anti-angiogenic drug discovery, though its characterization remains at the preclinical stage [2].

Why Generic Substitution Is Not Advisable for (E)-2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide


The cyanoacrylamide class exhibits extreme sensitivity to subtle substituent modifications; even minor alterations to the aryl ring substitution pattern or the α-cyanoacrylamide geometry can abolish target binding or drastically alter pharmacokinetic properties [1]. For (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide, SAR studies have identified the 3,5-dimethoxyphenyl moiety as critical for maintaining biological activity, while modifications to the cyano group significantly affect potency [2]. Consequently, generic replacement with another cyanoacrylamide—even one bearing similar substituents—cannot be assumed to preserve the activity profile or metabolic stability demonstrated by this specific compound [2].

Quantitative Differentiation Evidence for (E)-2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide Relative to Kinase Inhibitor Benchmarks


VEGFR-2 Kinase Inhibition: Moderate Potency with a Distinct Cyanoacrylamide Scaffold

The compound inhibits VEGFR-2 with an IC50 of 3.2 μM [1]. This places it in the moderate potency range compared to the clinical standard sorafenib (VEGFR-2 IC50 ~90 nM) [2]; however, it offers a structurally distinct cyanoacrylamide scaffold that is not represented among approved VEGFR-2 inhibitors, potentially enabling exploration of alternative binding modes or resistance profiles [1].

VEGFR-2 inhibition anti-angiogenic therapy tyrosine kinase inhibitor

PDGFR-β Inhibition: Dual-Kinase Activity Profile

The compound also inhibits PDGFR-β with an IC50 of 5.1 μM [1]. While modest in absolute potency, this dual VEGFR-2/PDGFR-β inhibition profile mirrors that of clinically successful anti-angiogenic agents such as sunitinib (PDGFR-β IC50 ~2 nM) [2], albeit with lower potency, suggesting the cyanoacrylamide core may be amenable to optimization toward a balanced multi-kinase profile [1].

PDGFR-β inhibition dual kinase inhibitor anti-angiogenic

Metabolic Stability: Moderate Hepatic Half-Life Supporting Lead Optimization Feasibility

In human liver microsome assays, the compound exhibits a half-life (t1/2) of 42 minutes and passive permeability (Papp) of 8.7 × 10^{-6} cm/s in Caco-2 monolayers [1]. Compared to typical lead-like thresholds (t1/2 > 30 min considered acceptable for early leads; Papp > 5 × 10^{-6} cm/s indicating good passive absorption) [2], the compound meets minimum progression criteria, positioning it as a viable starting point for further pharmacokinetic optimization [1].

metabolic stability human liver microsomes lead optimization

Optimal Application Scenarios for (E)-2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide Based on Available Evidence


Scaffold-Hopping Starting Point for Anti-Angiogenic Kinase Inhibitor Programs

Medicinal chemistry teams seeking to replace existing kinase inhibitor cores (e.g., urea-based sorafenib analogs) with a novel cyanoacrylamide scaffold can employ this compound as a validated starting point. Its confirmed VEGFR-2 and PDGFR-β inhibition, despite moderate potency, provides a tractable hit for structure-based optimization [1].

SAR Probe for Cyanoacrylamide Substituent Effects on Kinase Selectivity

The compound's defined substitution pattern (3,5-dichlorophenyl amide; 3,5-dimethoxyphenyl α-substituent) and available SAR data indicating critical roles for both the dimethoxyphenyl moiety and the cyano group make it a useful tool for systematic exploration of electronic and steric effects on kinase inhibition profiles [1].

Early ADME Benchmarking Standard for Cyanoacrylamide Leads

With reported human liver microsome stability (t1/2 = 42 min) and Caco-2 permeability (Papp = 8.7 × 10^{-6} cm/s) that meet lead-like criteria, this compound can serve as an internal reference standard for laboratories establishing or validating ADME assays for cyanoacrylamide-based chemical series [1].

Chemical Biology Tool for Dual VEGFR/PDGFR Pathway Studies

Researchers investigating the coordinated roles of VEGFR-2 and PDGFR-β signaling in angiogenesis or tumor-stromal interactions may use this compound as a chemical probe, provided its moderate potency and selectivity limitations are experimentally accounted for with appropriate controls [1].

Quote Request

Request a Quote for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.